molecular formula C19H19N5O4S B2552324 N-(4-amino-6-oxo-2-((pyridin-3-ylmethyl)thio)-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide CAS No. 868228-26-6

N-(4-amino-6-oxo-2-((pyridin-3-ylmethyl)thio)-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide

Cat. No. B2552324
CAS RN: 868228-26-6
M. Wt: 413.45
InChI Key: DPCHBQVOGHXQSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-amino-6-oxo-2-((pyridin-3-ylmethyl)thio)-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C19H19N5O4S and its molecular weight is 413.45. The purity is usually 95%.
BenchChem offers high-quality N-(4-amino-6-oxo-2-((pyridin-3-ylmethyl)thio)-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-amino-6-oxo-2-((pyridin-3-ylmethyl)thio)-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Agents and Kinesin Spindle Protein Inhibitors

One area of application is the development of anticancer agents. For instance, the synthesis and identification of compounds with excellent biochemical potency against kinesin spindle proteins (KSP) suggest a pathway for creating potent anticancer agents. These compounds, by arresting cells in mitosis, induce cellular death, highlighting the therapeutic potential of such molecules in cancer treatment (Theoclitou et al., 2011).

Antimicrobial and Anti-inflammatory Agents

Another application is in the design of antimicrobial and anti-inflammatory agents. Research into the structural and thermochemical studies of various compounds reveals their potential in forming molecular complexes that exhibit antimicrobial properties (Vangala et al., 2013). Additionally, the synthesis of novel derivatives with observed analgesic and anti-inflammatory activities suggests the utility of these compounds in developing new treatments for inflammation and pain (Abu‐Hashem et al., 2011).

Dual Inhibitors for Dihydrofolate Reductase and Thymidylate Synthase

The design and synthesis of compounds that act as dual inhibitors for enzymes like dihydrofolate reductase (DHFR) and thymidylate synthase (TS) showcase the application in targeting multiple pathways in diseases such as cancer. This approach underlines the strategic development of antitumor agents with the potential for high efficacy and specificity (Gangjee et al., 2005).

Synthesis of Complex Heterocyclic Compounds

The development and synthesis of complex heterocyclic compounds highlight the chemical versatility and potential applications of these molecules in creating materials with specific properties. These methodologies can lead to the synthesis of compounds with varied biological activities, offering pathways for new drug development and material science applications (Lemire et al., 2004).

properties

IUPAC Name

N-[4-amino-6-oxo-2-(pyridin-3-ylmethylsulfanyl)-1H-pyrimidin-5-yl]-3,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O4S/c1-27-13-6-5-12(8-14(13)28-2)17(25)22-15-16(20)23-19(24-18(15)26)29-10-11-4-3-7-21-9-11/h3-9H,10H2,1-2H3,(H,22,25)(H3,20,23,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPCHBQVOGHXQSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC3=CN=CC=C3)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-amino-6-oxo-2-((pyridin-3-ylmethyl)thio)-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide

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